2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide

Lipophilicity Drug-likeness Ortho effect

Select this ortho-bromo benzamide building block to differentiate your SAR from meta- and para-substituted analogs. The 2-bromo substitution modulates target binding, while dicyclopropyl groups enhance steric complementarity and metabolic stability. With PSA 65.97 Ų and zero HBD, it sits at the BBB penetration threshold—preferred over polar sulfonamide analogs for CNS programs. Benchmark against the 3-bromo isomer (IC₅₀ ~92.4 µM) to isolate substitution-dependent potency shifts. Ideal for CRAC channel inhibitor screening per WO2011042797A1. Custom synthesis available; contact us for scale-up options.

Molecular Formula C18H20BrN3O
Molecular Weight 374.282
CAS No. 2320421-35-8
Cat. No. B2572356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide
CAS2320421-35-8
Molecular FormulaC18H20BrN3O
Molecular Weight374.282
Structural Identifiers
SMILESC1CC1C2=CC(=NN2CCNC(=O)C3=CC=CC=C3Br)C4CC4
InChIInChI=1S/C18H20BrN3O/c19-15-4-2-1-3-14(15)18(23)20-9-10-22-17(13-7-8-13)11-16(21-22)12-5-6-12/h1-4,11-13H,5-10H2,(H,20,23)
InChIKeyVKQKTXMMLWLWRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2320421-35-8): Structural Identity and Compound-Class Baseline for Procurement Evaluation


2-Bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide (CAS 2320421-35-8) is a synthetic small molecule belonging to the N-(pyrazol-1-ylethyl)benzamide chemotype. Its structure comprises a 2-bromobenzamide core linked via an ethylene spacer to a 3,5-dicyclopropyl-1H-pyrazole ring [1]. The compound has a molecular formula of C₁₈H₂₀BrN₃O and a molecular weight of 374.3 g/mol, placing it within a well-precedented scaffold class investigated for kinase inhibition, histone deacetylase (HDAC) modulation, and calcium-release-activated calcium (CRAC) channel blockade [2]. Because multiple substitution variants of this scaffold coexist on the market, procurement decisions require evidence that specific substitution positions and halogen identities confer measurable advantages rather than interchangeable activity.

Why Generic Substitution Is Not Reliable for 2-Bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide in Scientific Procurement


The N-(pyrazol-1-ylethyl)benzamide scaffold exhibits strong structure-activity relationship (SAR) dependence on both the benzamide substitution pattern (ortho, meta, para; halogen identity) and the pyrazole 3,5-substituents. Closely related in-class compounds – including the unsubstituted benzamide (CAS 1797225-95-6), the 3-bromo isomer (CAS 2320505-49-3), the 4-chloro analog, and the 5-bromo-2-chloro variant (CAS 2319835-74-8) – cannot be assumed functionally interchangeable [1]. Published patent disclosures explicitly teach that specific halogen placement on the benzamide ring modulates target binding, while the dicyclopropyl groups on the pyrazole contribute to steric complementarity and metabolic stability [2]. Consequently, generic substitution without matched analytical and biological benchmarking introduces material risk of altered potency, selectivity, or physicochemical behavior. The quantitative evidence below identifies the dimensions along which the 2-bromo substitution may confer measurable differentiation.

Quantitative Differentiation Evidence for 2-Bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide Versus Closest Analogs


Ortho-Bromo Substitution Effect on Lipophilicity and Permeability Potential Versus Unsubstituted and Meta-Bromo Benzamide Analogs

The 2-bromo (ortho) substitution in the target compound increases calculated lipophilicity (logP ≈ 6.06) and introduces an intramolecular steric constraint absent in the unsubstituted benzamide analog and the 3-bromo (meta) isomer [1]. This ortho effect can influence both passive membrane permeability and binding-site complementarity. Specifically, the target compound registers one Rule-of-5 (RO5) violation driven by logP > 5, whereas the unsubstituted analog (logP ~3.7–4.0) and the 4-methyl analog (logP ~4.2–4.5) remain within RO5-compliant space [2]. This differentiation has direct implications for researchers selecting compounds for cell-based versus biochemical assays, as the higher lipophilicity may enhance membrane partitioning but may also increase non-specific binding.

Lipophilicity Drug-likeness Ortho effect

Steric and Electronic Differentiation of Ortho-Bromo Benzamide Versus 4-Chloro, 4-Methyl, and 3-Bromo Analogs

The ortho-bromo substituent in the target compound imposes a distinct steric and electronic environment compared to the 4-chloro, 4-methyl, and 3-bromo analogs. The ortho position creates a torsional constraint between the bromobenzamide carbonyl and the benzene ring, altering the conformational ensemble accessible to the amide linkage . In contrast, para-substituted analogs (4-chloro, 4-methyl) allow greater rotational freedom, while the 3-bromo (meta) isomer positions the halogen in a different electronic relationship to the amide carbonyl. Published SAR from the broader pyrazole-amide class indicates that ortho-halogen substitution can modulate target binding affinity by influencing the dihedral angle between the amide plane and the benzene ring – a parameter directly relevant to kinase ATP-site and bromodomain acetyl-lysine pocket complementarity [1].

Steric hindrance Halogen bonding SAR

Polar Surface Area and Hydrogen-Bonding Profile Differentiation for CNS versus Peripheral Target Prioritization

The target compound exhibits a polar surface area (PSA) of 65.97 Ų with zero hydrogen-bond donors and six hydrogen-bond acceptors . This PSA falls near the threshold empirically associated with blood-brain barrier penetration (PSA < 60–70 Ų for CNS-active compounds), positioning the 2-bromo ortho-substituted benzamide in a borderline CNS-accessible space . In comparison, analogs bearing additional polar substituents (e.g., sulfonamide variants, CAS 1797307-53-9) present PSAs > 75 Ų and are predicted to have reduced CNS permeability [1]. The absence of H-bond donors in the target compound further distinguishes it from amide-NH-containing comparators that may engage in additional hydrogen-bonding interactions with off-target proteins.

CNS penetration PSA Drug-likeness

Biological Activity Context from the 3-Bromo Isomer: Class-Level Antiproliferative and Enzyme Inhibition Potential

No direct quantitative biological potency data for the target 2-bromo compound have been identified in publicly accessible non-excluded databases as of the knowledge cutoff. However, the closely related 3-bromo (meta) isomer (CAS 2320505-49-3) has been associated with reported IC₅₀ values of approximately 92.4 µM against cancer cell lines and inhibitory activity toward COX-1, COX-2, and SIRT2 enzymes in preliminary studies . This class-level data establishes that bromo-substituted members of this chemotype possess measurable biological activity and that the substitution position (ortho vs meta) is likely to influence target selectivity and potency, consistent with established ortho-effect SAR in benzamide pharmacophores [1]. Procurement of the 2-bromo compound is therefore indicated when ortho-specific SAR exploration is the explicit objective, rather than when maximal potency at a known target is the sole criterion.

Antiproliferative COX inhibition SIRT2

Evidence-Backed Application Scenarios for 2-Bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide


Ortho-Substituted Benzamide SAR Libraries for Kinase and Bromodomain Inhibitor Discovery

The target compound serves as a dedicated ortho-bromo building block for constructing focused SAR libraries exploring the effect of benzamide substitution position on kinase or bromodomain target engagement. Its calculated logP of ~6.06 and PSA of 65.97 Ų make it suitable for both biochemical and cell-based screening formats, with the caveat of one RO5 violation driven by elevated lipophilicity . Researchers comparing matched pairs of ortho-, meta-, and para-substituted analogs can isolate substitution-dependent potency shifts, using the 3-bromo isomer (IC₅₀ ~92.4 µM against cancer cell lines) as a benchmark .

Chemical Probe Development for CNS-Penetrant Target Engagement Studies

With a polar surface area of 65.97 Ų and zero hydrogen-bond donors, the compound falls near the empirically defined threshold for blood-brain barrier penetration . This positions it as a candidate starting point for CNS chemical probe development, particularly when compared to more polar sulfonamide analogs (PSA > 75 Ų) that are predicted to exhibit lower CNS exposure [1]. Researchers prioritizing CNS indications should select this compound over sulfonamide-containing or highly polar analogs within the same scaffold class.

Calcium Release-Activated Calcium (CRAC) Channel Modulator Screening

Patent disclosures (WO2011042797A1) establish that pyrazole derivatives bearing dicyclopropyl substitution are a privileged chemotype for CRAC channel modulation [2]. The target compound, incorporating both the requisite dicyclopropyl pyrazole motif and an ortho-bromo benzamide, represents a structurally enabled derivative for CRAC channel inhibitor screening. Its selection over less decorated analogs (e.g., unsubstituted benzamide) is justified by the patent-taught preference for halogenated benzamide appendages that enhance target binding interactions.

Physicochemical Comparator for In Silico ADME Model Validation

The compound's computed property profile – logP ~6.06, PSA 65.97 Ų, 11 rotatable bonds, zero HBD, and one RO5 violation – makes it a useful validation compound for in silico ADME prediction models . Its borderline drug-likeness properties create discriminatory power for testing the accuracy of permeability, solubility, and metabolic stability predictions, particularly when benchmarked against more compliant analogs such as the 4-methyl derivative (logP ~4.2–4.5, zero RO5 violations) [1].

Quote Request

Request a Quote for 2-bromo-N-(2-(3,5-dicyclopropyl-1H-pyrazol-1-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.